molecular formula C13H17ClFNO3 B2966841 2-chloro-4-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide CAS No. 1916108-58-1

2-chloro-4-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide

Cat. No.: B2966841
CAS No.: 1916108-58-1
M. Wt: 289.73
InChI Key: HDKFWDIOUYFUOE-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide is a synthetic benzamide derivative intended for research and development purposes. As a halogen-substituted benzamide, this compound is of interest in various chemical and pharmacological research areas, such as the exploration of structure-activity relationships or the synthesis of more complex molecules. The presence of both chloro and fluoro substituents on the benzene ring, along with a hydroxy-methoxy butyl side chain, suggests potential for investigation in medicinal chemistry and as a building block in organic synthesis. Specific details regarding its mechanism of action, physicochemical properties, and primary research applications require further characterization. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-4-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFNO3/c1-13(18,5-6-19-2)8-16-12(17)10-4-3-9(15)7-11(10)14/h3-4,7,18H,5-6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKFWDIOUYFUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)C1=C(C=C(C=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

2-Chloro-4-fluoro-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide is a synthetic organic compound belonging to the benzamide class. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique chemical structure, characterized by the presence of chlorine and fluorine substituents along with a hydroxyl and methoxy functional group, contributes to its potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C13H18ClFNO3
  • Molecular Weight : 289.73 g/mol
  • CAS Number : 1916108-58-1

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that benzamide derivatives often exhibit significant antimicrobial properties. The presence of the chlorine and fluorine atoms in this compound may enhance its interaction with microbial targets, potentially leading to effective inhibition of bacterial growth.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in inhibiting tumor growth. Studies suggest that similar benzamide derivatives can act as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of microbial enzyme activity
AnticancerHDAC inhibition leading to apoptosis

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets within cells. For instance, as an HDAC inhibitor, it may alter gene expression patterns associated with cell cycle regulation and apoptosis.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that derivatives similar to this compound exhibit potent cytotoxicity against various cancer cell lines, including HepG2 liver cancer cells. The IC50 values indicate significant inhibitory activity, suggesting potential for further development as an anticancer agent.
    • Example Study : A study examining the effects of related benzamides showed an IC50 of 1.30 μM against HepG2 cells, indicating strong antiproliferative activity compared to standard treatments like SAHA (17.25 μM) .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of these compounds in tumor growth inhibition. Results indicated a tumor growth inhibition (TGI) rate of approximately 48.89%, showcasing the potential application in cancer therapy .

Comparison with Similar Compounds

Key Observations:

  • Substituent Polarity : The target compound’s hydroxyl and methoxy groups increase polarity compared to aromatic (e.g., 4-fluorophenyl ) or sulfamoyl substituents, likely reducing logP and enhancing aqueous solubility.
  • Biological Activity : Substituent bulk and hydrogen-bonding capacity influence target specificity. For instance, the pyridyl-piperidine group in enables receptor binding, while sulfamoyl groups in contribute to herbicidal activity.
  • Synthetic Accessibility : Analogous compounds (e.g., ) are synthesized via carbodiimide-mediated coupling, suggesting similar routes for the target compound.

Functional Group Impact on Activity

Halogen Effects

The 2-chloro-4-fluoro motif is conserved across compared compounds, providing steric bulk and electron-withdrawing effects that stabilize aromatic π-systems and enhance binding to hydrophobic pockets .

N-Substituent Variations

  • Hydrophilic Groups : The hydroxyl and methoxy in the target compound may improve solubility but reduce membrane permeability compared to lipophilic substituents (e.g., 4-fluorophenyl in ).
  • Branched Aliphatic Chains : The 2-methylbutyl branching in the target compound could enhance metabolic stability relative to linear chains, as seen in agrochemical intermediates .

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